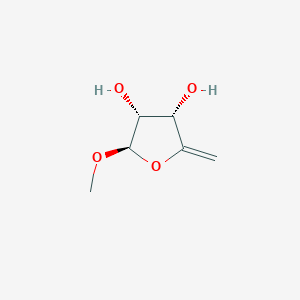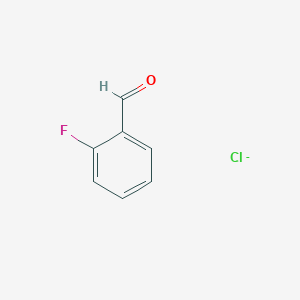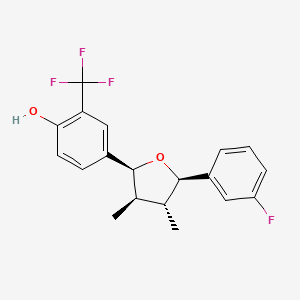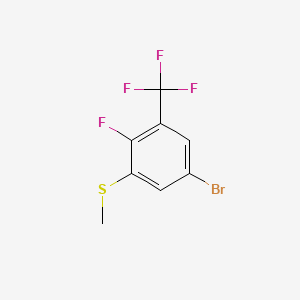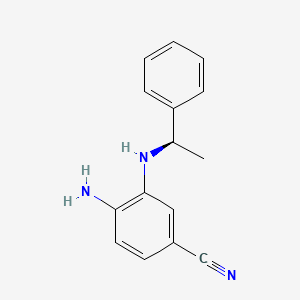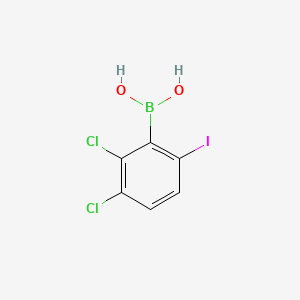
(2,3-Dichloro-6-iodophenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3-Dichloro-6-iodophenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both chlorine and iodine atoms on the phenyl ring enhances its reactivity and versatility in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dichloro-6-iodophenyl)boronic acid typically involves the halogenation of phenylboronic acid derivatives. One common method is the iodination of 2,3-dichlorophenylboronic acid using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under mild conditions to prevent over-iodination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: (2,3-Dichloro-6-iodophenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: The compound can be reduced to remove the halogen atoms, yielding simpler phenylboronic acids.
Substitution: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Metal hydrides such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed:
Oxidation: Formation of 2,3-dichloro-6-iodophenol.
Reduction: Formation of 2,3-dichlorophenylboronic acid.
Substitution: Formation of various substituted phenylboronic acids depending on the nucleophile used.
Applications De Recherche Scientifique
(2,3-Dichloro-6-iodophenyl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (2,3-Dichloro-6-iodophenyl)boronic acid in Suzuki–Miyaura coupling involves the formation of a palladium complex with the boronic acid group. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired biaryl product. The presence of chlorine and iodine atoms can influence the reactivity and selectivity of the coupling reaction .
Comparaison Avec Des Composés Similaires
Phenylboronic acid: Lacks the halogen substituents, making it less reactive in certain transformations.
2,3-Dichlorophenylboronic acid: Similar structure but lacks the iodine atom, affecting its reactivity and applications.
3-Iodophenylboronic acid: Contains only the iodine atom, making it less versatile compared to (2,3-Dichloro-6-iodophenyl)boronic acid.
Uniqueness: The combination of chlorine and iodine atoms in this compound provides a unique reactivity profile, making it a valuable reagent for a wide range of chemical transformations. Its ability to participate in both electrophilic and nucleophilic reactions enhances its versatility in synthetic applications .
Propriétés
Formule moléculaire |
C6H4BCl2IO2 |
|---|---|
Poids moléculaire |
316.72 g/mol |
Nom IUPAC |
(2,3-dichloro-6-iodophenyl)boronic acid |
InChI |
InChI=1S/C6H4BCl2IO2/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2,11-12H |
Clé InChI |
ALVLBMSRPANELL-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=CC(=C1Cl)Cl)I)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


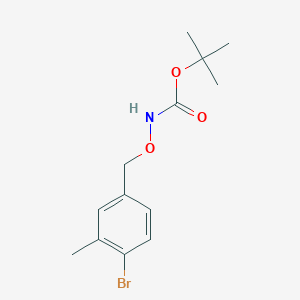
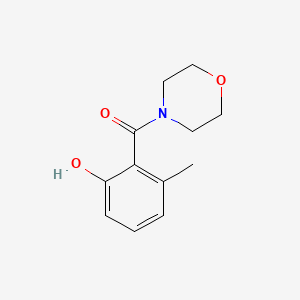
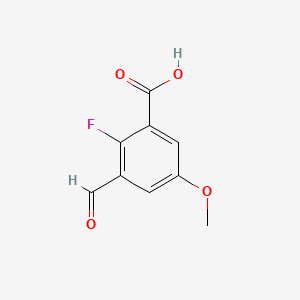
![4-chloro-5-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14764335.png)
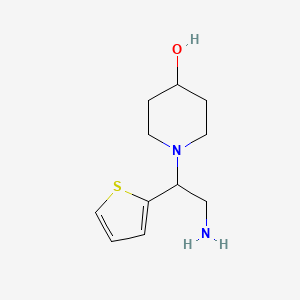
![2-Chloro-7-methyl-4-(3-(trifluoromethoxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14764345.png)

